molecular formula C10H15N3O3 B13355795 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine

4-(4,6-Dimethoxypyrimidin-2-yl)morpholine

Cat. No.: B13355795
M. Wt: 225.24 g/mol
InChI Key: ZCZLNLCJWCVDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 4,6-dimethoxypyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dimethoxypyrimidine with morpholine under specific conditions. One common method includes the use of a phase transfer catalyst and potassium carbonate in the presence of dimethyl carbonate . This method avoids the use of toxic reagents such as haloalkanes and dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethoxypyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4,6-Dimethoxypyrimidin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)morpholine

InChI

InChI=1S/C10H15N3O3/c1-14-8-7-9(15-2)12-10(11-8)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3

InChI Key

ZCZLNLCJWCVDPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCOCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.